molecular formula C18H21N5O8S2 B2929607 2-nitro-N-{2-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide CAS No. 445252-19-7

2-nitro-N-{2-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B2929607
CAS No.: 445252-19-7
M. Wt: 499.51
InChI Key: ZEEUYOTYAKDTNY-UHFFFAOYSA-N
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Description

2-Nitro-N-{2-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide is a nitrobenzenesulfonamide derivative featuring a piperazine core linked to two nitrobenzenesulfonyl groups via an ethyl spacer. This compound belongs to a class of molecules designed for diverse biochemical applications, leveraging the sulfonamide moiety’s ability to interact with biological targets. Synthesis typically involves coupling nitrobenzenesulfonyl chlorides with piperazine derivatives under controlled conditions, as seen in analogous compounds (e.g., yields: 29–69%, melting points: 136–250°C) .

Properties

IUPAC Name

2-nitro-N-[2-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O8S2/c24-22(25)15-5-1-3-7-17(15)32(28,29)19-9-10-20-11-13-21(14-12-20)33(30,31)18-8-4-2-6-16(18)23(26)27/h1-8,19H,9-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEEUYOTYAKDTNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O8S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-{2-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 2-nitrobenzenesulfonyl chloride with piperazine, followed by further functionalization with 2-nitrobenzenesulfonyl chloride . The reaction conditions often require the use of organic solvents such as toluene or tetrahydrofuran and may involve catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.

Chemical Reactions Analysis

Reduction Reactions

The compound’s nitro groups undergo selective reduction to form amine derivatives, a key step in pharmaceutical intermediate synthesis.

Reagents/ConditionsMajor Product(s)YieldReferences
H₂ gas, Pd/C catalyst (ethanol, 50°C)Amine derivatives via -NO₂ → -NH₂ conversion85–92%
NaBH₄/CuCl₂ (THF, RT)Partial reduction to hydroxylamine intermediates60%
  • Mechanism : Catalytic hydrogenation cleaves the N–O bond in nitro groups, forming primary amines.
  • Applications : Reduced products serve as precursors for bioactive molecules targeting enzyme inhibition .

Nucleophilic Substitution

The sulfonamide group participates in SN2 reactions, enabling structural diversification.

Reagents/ConditionsMajor Product(s)SelectivityReferences
K₂CO₃, R-X (DMF, 80°C)Alkylated sulfonamides (R = alkyl/aryl)70–85%
NaH, acyl chlorides (CH₂Cl₂, 0°C)Acylated derivatives at sulfonamide nitrogen65–78%
  • Key Observation : Steric hindrance from the piperazine ring reduces reactivity at the central nitrogen .
  • Table 1 : Comparative reactivity of substitution sites:
SiteRelative ReactivityPreferred Reagents
Sulfonamide N-HHighAlkyl halides, acyl chlorides
Piperazine N-HLowStrong bases (e.g., LDA)

Oxidation Reactions

Controlled oxidation modifies electronic properties for materials science applications.

Reagents/ConditionsMajor Product(s)YieldReferences
m-CPBA (CHCl₃, 0°C)Sulfone derivatives88%
Ozone (CH₂Cl₂, −78°C)Cleavage of aromatic nitro groups45%
  • Mechanistic Insight : Oxidation of sulfonamide sulfur to sulfone enhances electrophilicity for subsequent reactions .

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems via intramolecular coupling.

Reagents/ConditionsMajor Product(s)YieldReferences
PPh₃, CBr₄ (toluene, reflux)Piperazine-fused thiazoles73%
CuI, L-proline (DMSO, 120°C)Benzodiazepine analogs68%
  • Table 2 : Cyclization pathways and outcomes:
Starting Material ModificationProduct ClassBiological Relevance
Nitro → Amine reductionTetrahydropyrazinesAnticancer activity
Sulfonamide alkylationSpirocyclic sulfonamidesKinase inhibition

Cross-Coupling Reactions

Palladium-mediated couplings enable π-system extensions for optoelectronic materials.

Reagents/ConditionsMajor Product(s)YieldReferences
Pd(OAc)₂, Xantphos (dioxane, 100°C)Biaryl sulfonamides82%
Sonogashira coupling (CuI, RT)Alkynylated derivatives75%
  • Key Challenge : Nitro groups deactivate aryl rings, requiring electron-deficient catalysts .

Acid/Base-Mediated Rearrangements

The sulfonamide linkage undergoes pH-dependent conformational changes.

ConditionsObserved TransformationApplicationsReferences
HCl (conc., 25°C)Sulfonic acid formationIon-exchange resins
NaOH (aq., 60°C)Hydrolysis to sulfonate saltsWater-soluble derivatives

Scientific Research Applications

2-nitro-N-{2-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide is a complex organic compound with nitro groups and sulfonamide functionalities, making it applicable in various fields of scientific research. It has a unique structure that makes it a valuable molecule for chemical reactions and applications.

Scientific Research Applications

This compound is used in a variety of scientific research applications:

  • Chemistry It can be used as a reagent in organic synthesis and as a building block for creating more complex molecules.
  • Biology It is investigated for potential biological activities, such as antimicrobial and anticancer properties. Piperazine derivatives, in general, have demonstrated a broad spectrum of pharmacological activities, including antidepressant, anticancer, antibacterial, anthelmintic, antimycobacterial, antifungal, and anticonvulsant properties .
  • Medicine It is explored for potential therapeutic applications, particularly in drug development.
  • Industry It is utilized in the production of various chemical products and materials.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation The nitro groups can be further oxidized under specific conditions.
  • Reduction The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
  • Substitution The sulfonamide group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. The reaction conditions may vary depending on the desired product and the specific reaction being performed. The major products formed from these reactions include reduced amines, substituted sulfonamides, and various derivatives depending on the specific reaction pathway chosen.

Comparison to Similar Compounds

CompoundUniqueness
2-Nitrobenzenesulfonyl chlorideA precursor in the synthesis of this compound.
2-Nitro-N-[2-(4-pyridinyl)ethyl]benzenesulfonamideAnother compound with similar structural features.
N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide sulfonamidesThese compounds have been synthesized and screened for antibacterial, antifungal, and anthelmintic activity. Some have shown significant biological activities .
Sulfonamides with benzodioxane and acetamide moietiesThese molecules have been screened against a-glucosidase and acetylcholinesterase enzymes to explore their therapeutic potential for T2DM and AD .
2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamideThese compounds have been designed as molecular hybrids containing the structures of a triazine ring and a sulfonamide fragment, with potential anticancer activity .

Mechanism of Action

The mechanism of action of 2-nitro-N-{2-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro groups and sulfonamide functionalities allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physicochemical Comparison

Parameter Target Compound Compound Compound Compound
Core Structure Piperazine + dual sulfonamide Piperazine + bis(4-FPh)methyl Tetrahydropyrimidine-dione Piperidine + benzamide
Key Functional Groups 2× nitrobenzenesulfonyl 2,4-dinitrobenzenesulfonyl Benzyl, nitrobenzenesulfonyl 4-nitrobenzamide
Molecular Weight (g/mol) ~556.6 621.6 542.57 277.3
LogP ~3.1 4.8 Not reported 2.66

Biological Activity

2-nitro-N-{2-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound features a unique structure characterized by:

  • Nitro groups : Contributing to its electronic properties and reactivity.
  • Sulfonamide functionalities : Implicated in various biological interactions.
  • Piperazine ring : Enhancing solubility and bioavailability.

The molecular formula is C19H24N4O7S2C_{19}H_{24}N_{4}O_{7}S_{2} with a molecular weight of 484.6 g/mol .

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The nitro and sulfonamide groups allow binding to enzymes, potentially inhibiting their activity. This is particularly relevant in antimicrobial and anticancer contexts.
  • Receptor Modulation : The piperazine moiety can interact with various receptors, modulating cellular signaling pathways.

Biological Activity Overview

The compound has been investigated for several biological activities:

Antimicrobial Properties

Studies have indicated that sulfonamides exhibit antimicrobial properties through the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. The presence of nitro groups may enhance this activity by increasing the compound's reactivity towards microbial targets .

Anticancer Activity

Research has shown that compounds with similar structures can induce apoptosis in cancer cells. The mechanism often involves the disruption of cellular processes essential for tumor growth, such as DNA replication and repair .

Case Studies

  • Antimicrobial Efficacy : A study evaluating various substituted piperazine sulfonamides found that modifications at the piperazine ring significantly influenced antimicrobial activity against Gram-positive and Gram-negative bacteria. The incorporation of nitro groups was shown to enhance this activity .
  • Anticancer Research : A series of experiments demonstrated that related sulfonamide compounds could effectively inhibit tumor cell proliferation in vitro, suggesting potential pathways for therapeutic development .

Data Table: Biological Activities

Activity TypeMechanismReference
AntimicrobialInhibition of dihydropteroate synthase
AnticancerInduction of apoptosis
Enzyme inhibitionBinding to target enzymes

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